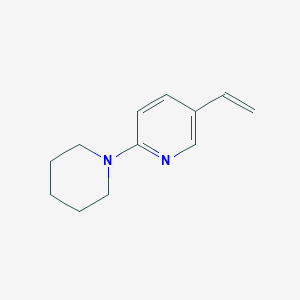

2-(Piperidin-1-yl)-5-vinylpyridine

Description

Approaches to the Piperidine Moiety

The piperidine ring is a privileged structure in medicinal chemistry, and numerous synthetic methods have been developed for its construction rsc.orgwhiterose.ac.uk. Among these, intramolecular ring closure reactions are particularly powerful, offering control over regioselectivity and stereoselectivity from an acyclic starting material nih.gov. These strategies encompass a wide range of chemical transformations, including asymmetric protocols, metal-catalyzed reactions, and radical-mediated cyclizations nih.gov.

Intramolecular Cyclization Strategies

The demand for enantiomerically pure piperidine derivatives has driven the development of asymmetric cyclization methods. These protocols utilize chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the ring-forming step.

A notable example is the "Clip-Cycle" approach, which employs an intramolecular asymmetric aza-Michael cyclization. rsc.orgrsc.org. In this two-step process, an N-protected 1-amino-hex-5-ene is first "clipped" with a thioacrylate via cross-metathesis. The resulting product then undergoes a "cycle" step, where a chiral phosphoric acid catalyst promotes the intramolecular aza-Michael addition to form the piperidine ring with high enantioselectivity rsc.orgrsc.org. The reaction has been optimized to produce a variety of 3-spiropiperidines in good yields and high enantiomeric ratios (er) rsc.org.

Table 1: Asymmetric Aza-Michael Cyclization for Piperidine Synthesis rsc.org Optimization of reaction conditions for the cyclization of a clipped alkene to form piperidine 4b.

| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | 80 | 24 | Low | 94.5 : 5.5 |

| 2 | 100 | 24 | - | 93.5 : 6.5 |

| 3 | 80 | 48 | - | 91.5 : 8.5 |

Transition metal catalysis offers a powerful and versatile toolkit for constructing piperidine rings through intramolecular cyclization. Various metals, including palladium, iridium, and gold, have been shown to effectively catalyze these transformations.

Palladium-catalyzed intramolecular hydroamination of unactivated alkenes is a prominent method for forming the piperidine ring capes.gov.brnih.govresearchgate.net. This reaction proceeds under mild, room temperature conditions and is tolerant of acid-sensitive functional groups nih.govresearchgate.net. The use of specific tridentate ligands on the palladium center can inhibit side reactions like β-hydride elimination, favoring the desired hydroamination product nih.govresearchgate.net. Palladium catalysis is also effective in diastereoselective intramolecular allylic amination reactions nih.gov.

Iridium(III) catalysts have been employed in "hydrogen borrowing" cascades, which enable the stereoselective synthesis of substituted piperidines nih.gov. This mechanism involves the oxidation of an amino alcohol, followed by intermolecular and intramolecular amination steps and subsequent reduction, forming two new C-N bonds in the process nih.gov.

Table 2: Examples of Metal-Catalyzed Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate Example | Key Feature |

|---|---|---|---|

| Palladium(0) with Tridentate Ligand | Intramolecular Hydroamination | Aminoalkene | Room temperature reaction, tolerant of sensitive groups nih.govresearchgate.net. |

| Iridium(III) Complex | Hydrogen Borrowing Cascade | Amino Alcohol | Stereoselective formation of substituted piperidines nih.gov. |

| Gold(I) Catalyst | Intramolecular Hydroamination | Aminoalkyne | Efficient cyclization of alkyne-containing substrates ntu.edu.sg. |

Electrophilic cyclizations and, more specifically, intramolecular aza-Michael additions, are fundamental strategies for piperidine synthesis nih.gov. The aza-Michael reaction involves the nucleophilic attack of an amine onto an electron-deficient alkene (a Michael acceptor) within the same molecule frontiersin.orgnih.gov. This approach is highly effective for forming the C-N bond that closes the piperidine ring.

These reactions can be promoted by bases or, in modern variations, by organocatalysts to achieve high levels of stereocontrol nih.gov. For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields nih.gov. The stereochemical outcome of these cyclizations can be complex, but they provide a powerful route to cis- or trans-substituted piperidines depending on the substrate and reaction conditions ntu.edu.sg. The endo-aza-Michael addition, while sometimes considered less favorable by Baldwin's rules, is a viable and utilized pathway for synthesizing certain piperidine structures ntu.edu.sgrsc.org.

Reductive hydroamination represents a cascade process where an initial hydroamination is followed by an in-situ reduction to yield the saturated piperidine ring. One such method involves the acid-mediated intramolecular 6-endo-dig cyclization of alkynes bearing an amino group nih.gov. This reaction proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to form the final piperidine product nih.gov.

Another distinct approach is the intramolecular amination of organoboranes. Morken and colleagues developed a method for constructing piperidines via the intramolecular amination of boronic esters containing a methoxyamine group nih.gov. The reaction is believed to proceed through the formation of a nitrogen-boron bond, followed by a 1,2-metalate shift within the boron intermediate to forge the new C-N bond and complete the ring nih.gov. Furthermore, efficient one-pot methods have been developed that integrate amide activation, reduction, and intramolecular nucleophilic substitution to convert halogenated amides into piperidines without the need for metal catalysts mdpi.com.

Radical cyclizations and C–H activation strategies represent modern and powerful approaches to piperidine synthesis. These methods often provide novel pathways for ring construction under mild conditions.

One strategy involves the radical-mediated δ C-H cyanation of acyclic amines nih.gov. In this process, a chiral copper catalyst facilitates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism. This selectively installs a cyanide group at the δ-carbon, which can then be reduced to an aldehyde, facilitating cyclization to an enantioenriched piperidine nih.gov.

Direct intramolecular C–H amination offers another elegant route. For example, copper complexes can catalyze the C–H amination of N-fluoride amides to synthesize piperidines acs.org. Mechanistic studies indicate that this transformation involves the cleavage of N–F and C–H bonds, with a significant kinetic isotope effect suggesting that C–H bond breaking is a rate-determining step acs.org. Additionally, cobalt(II) catalysts have been used to promote the radical intramolecular cyclization of linear amino-aldehydes, yielding various piperidine structures in good yields nih.gov.

Table 3: Radical Cyclization for 2,4-Disubstituted Piperidines nih.gov Comparison of radical mediators in the cyclization of a 6-aza-8-bromooct-2-enoate.

| Radical Mediator | Product | Diastereomeric Ratio (trans:cis) |

|---|---|---|

| Tributyltin hydride | trans-piperidine | 3:1 to 6:1 |

Synthetic Routes to this compound and Its Foundational Scaffolds

The synthesis of this compound involves the strategic construction of two key structural components: the piperidine ring and the vinylpyridine moiety. The assembly of the final molecule can be approached by first preparing a functionalized piperidine scaffold for subsequent coupling or by introducing the piperidine ring onto a pre-existing vinylpyridine framework. This article details the primary synthetic methodologies for creating these core structures.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

5-ethenyl-2-piperidin-1-ylpyridine |

InChI |

InChI=1S/C12H16N2/c1-2-11-6-7-12(13-10-11)14-8-4-3-5-9-14/h2,6-7,10H,1,3-5,8-9H2 |

InChI Key |

LZAFIHGZMMPDDH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN=C(C=C1)N2CCCCC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Piperidin 1 Yl 5 Vinylpyridine Derivatives

Reactions Involving the Vinyl Group

The vinyl group attached to the pyridine (B92270) ring is susceptible to reactions typical of unsaturated systems, including nucleophilic additions and polymerization.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the pyridine ring activates the vinyl group for conjugate addition by various nucleophiles. While specific studies on 2-(Piperidin-1-yl)-5-vinylpyridine are not extensively documented, the reactivity can be inferred from similar vinyl-substituted heterocyclic compounds, such as vinylpyridines and vinylpyrimidines.

In analogous systems like 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), nucleophilic addition occurs under acidic conditions with amines to yield aminoethyl-substituted pyridines. nih.gov For instance, the treatment of vinyl-substituted pyridines and pyrimidines with sodium methanesulfinate (B1228633) in an acidic medium results in the formation of ethyl methyl sulfones. nih.gov Furthermore, indole (B1671886) can react with vinyl-substituted heteroaromatics under acidic conditions to produce 2-(indol-3-yl)ethyl derivatives. nih.gov

A study on 2-chloro-4-vinylpyrimidine demonstrated the conjugate addition of various N-, O-, S-, and C-centered nucleophiles across the vinyl group. nih.gov This suggests that this compound would likely undergo similar reactions. The general scheme for such a reaction would involve the attack of a nucleophile on the β-carbon of the vinyl group, with subsequent protonation of the resulting carbanion.

| Nucleophile Type | Example Nucleophile | Expected Product with this compound |

| N-centered | Ethylamine | 2-(Piperidin-1-yl)-5-(2-(ethylamino)ethyl)pyridine |

| O-centered | Methanol (B129727) (acidic) | 2-(Piperidin-1-yl)-5-(2-methoxyethyl)pyridine |

| S-centered | Thiophenol | 2-(Piperidin-1-yl)-5-(2-(phenylthio)ethyl)pyridine |

| C-centered | Malononitrile | 2-(2-(Piperidin-1-yl)pyridin-5-yl)ethyl)malononitrile |

Polymerization and Copolymerization Dynamics

The vinyl group of this compound serves as a monomer for polymerization, leading to the formation of polymers with functional pyridine and piperidine (B6355638) moieties.

Controlled radical polymerization (CRP) methods are instrumental in synthesizing well-defined polymers from vinylpyridine derivatives. researchgate.netsjtu.edu.cnresearchgate.net Techniques such as Nitroxide Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization allow for the precise control of molecular weight and dispersity. researchgate.netresearchgate.net

For instance, the controlled free-radical polymerization of 2-vinylpyridine (2VP) using 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a stable nitroxide has been successfully demonstrated. researchgate.netepa.gov This method yielded linear poly(2-vinylpyridine) with a narrow molecular weight distribution. researchgate.netepa.gov It is anticipated that this compound would exhibit similar behavior under these conditions, allowing for the synthesis of well-defined homopolymers and block copolymers.

A tandem controlled radical polymerization technique, combining ATRP and NMP, has been employed for the synthesis of poly(4-vinylpyridine) block copolymers. sjtu.edu.cn This approach involves synthesizing a macroinitiator via ATRP, followed by end-group functionalization and subsequent NMP of the vinylpyridine monomer. sjtu.edu.cn This methodology could be adapted for this compound to create novel block copolymers with tailored architectures.

| Polymerization Technique | Key Features | Potential Application for this compound |

| NMP | Use of stable nitroxides (e.g., TEMPO) | Synthesis of well-defined homopolymers and block copolymers. researchgate.netepa.gov |

| ATRP | Transition metal-catalyzed | Preparation of polymers with controlled molecular weight and low dispersity. |

| RAFT | Use of a chain transfer agent | Versatile method for a wide range of monomers, enabling complex architectures. rsc.org |

Surface-initiated graft polymerization is a powerful technique for modifying the surfaces of materials. By immobilizing an initiator on a substrate, polymers can be grown directly from the surface, creating a dense polymer brush layer. This method can be applied using controlled radical polymerization techniques to graft polymers of this compound onto various surfaces. Such functionalized surfaces could find applications in areas like catalysis, sensing, and biocompatible coatings, owing to the responsive nature of the pyridine and piperidine groups.

Reactions Involving the Piperidine Nitrogen Center

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it susceptible to reactions such as quaternization and salt formation.

Quaternization and Amine Salt Formation

The nitrogen atom of the piperidine moiety in this compound can readily undergo quaternization by reacting with alkyl halides. This reaction introduces a positive charge on the nitrogen atom, forming a quaternary ammonium (B1175870) salt. This modification significantly alters the physical and chemical properties of the molecule or a corresponding polymer, such as its solubility and polyelectrolyte behavior. nih.govresearchgate.net

Studies on the quaternization of poly(4-vinylpyridine) (PVP) with methyl iodide have shown that the degree of quaternization can be controlled by the molar ratio of the alkyl halide. nih.govresearchgate.net The resulting quaternized polymers exhibit distinct properties, including changes in their thermal characteristics and optical band gap. nih.govresearchgate.net It is expected that the piperidine nitrogen in polymers derived from this compound would undergo similar quaternization reactions.

Furthermore, the basic nature of the piperidine nitrogen allows for the formation of amine salts upon treatment with acids. This protonation can influence the solubility and reactivity of the monomer and its corresponding polymers. The pKa of 2-methyl-5-vinylpyridine (B86018) is 5.67, indicating that it will exist in a protonated form in acidic conditions. nih.gov A similar behavior is expected for this compound.

| Reagent | Reaction Type | Product |

| Methyl Iodide | Quaternization | 2-(1-Methylpiperidinium-1-yl)-5-vinylpyridine iodide |

| Hydrochloric Acid | Amine Salt Formation | 2-(Piperidinium-1-yl)-5-vinylpyridine chloride |

Nitrogen-Centered Reactivity Pathways

The nitrogen atoms in this compound—one within the pyridine ring and the other in the piperidinyl substituent—exhibit distinct reactivity profiles, serving as sites for various chemical transformations. The lone pair of electrons on the piperidinyl nitrogen is generally more basic and nucleophilic than that of the pyridine nitrogen, which is part of an aromatic system. wikipedia.org

The reactivity of the exocyclic aminic nitrogen can be influenced by the presence of substituents on the pyridine ring. rsc.org The formation of metal complexes is a common reactivity pathway, where the 2-aminopyridine (B139424) moiety can act as a bidentate or bridging ligand. For instance, reactions with transition metal carbonyls, such as [Ru₃(CO)₁₂], can lead to the formation of trinuclear clusters where the aminopyridinate ligand bridges the metal centers. rsc.org

Furthermore, the nitrogen-centered reactivity is crucial in the synthesis of various heterocyclic systems. Through transition metal-catalyzed cross-coupling reactions, the N-H bond of the piperidine can be involved in cyclization processes, leading to the formation of fused heterocyclic structures. rsc.org While direct N-alkylation of the piperidine nitrogen is a plausible reaction, the electronic nature of the pyridine ring can modulate this reactivity.

Pyridine Ring Functionalization and Reactivity Patterns

The pyridine ring in this compound is a key site for functionalization, with the existing substituents directing the regioselectivity of these transformations. The electron-donating piperidinyl group at the 2-position and the vinyl group at the 5-position influence the electronic distribution within the ring, thereby guiding the course of electrophilic and nucleophilic attacks.

Regioselective Functionalization Approaches

The nitration of 2-aminopyridine derivatives is a classic example of regioselective functionalization. Theoretical studies and experimental results on 2-aminopyridine show a preponderance for nitration at the 5-position. sapub.org This regioselectivity is explained by the electronic effects of the amino group, which directs the electrophilic attack to this position. In the case of this compound, the 5-position is already occupied, suggesting that electrophilic substitution would likely occur at the 3- or 4-positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

The synthesis of substituted 2-aminopyridines can also be achieved through methods that construct the pyridine ring itself, offering an alternative route to functionalized derivatives. acs.org

Carbon-Hydrogen (C–H) Activation and Derivatization

Direct C-H functionalization has emerged as a powerful tool for the modification of pyridine rings, minimizing the need for pre-functionalized starting materials. rsc.org For 2-aminopyridine derivatives, palladium-catalyzed C-H functionalization has been shown to be a viable strategy for introducing new substituents. For instance, remote C-H functionalization at the C5-position of N-(alkyl)pyrimidin-2-amines has been achieved, highlighting the potential for similar transformations on this compound. rsc.org Given the presence of the vinyl group at C5, C-H activation would be directed to other positions on the pyridine ring, likely the C4 or C6 positions, influenced by the directing effect of the piperidinyl group.

The direct α-C–H bond functionalization of unprotected cyclic amines, such as piperidine, has also been developed, suggesting that the piperidinyl moiety itself could be a site for derivatization under specific conditions. nih.gov

Cycloaddition Reactions

The vinyl group at the 5-position of the pyridine ring is a prime site for cycloaddition reactions, providing a pathway to more complex molecular architectures. The electron-withdrawing nature of the pyridine ring activates the vinyl group for various transformations.

Asymmetric photochemical [2+2] cycloadditions of acyclic vinyl pyridines have been reported, demonstrating a method for constructing cyclobutane (B1203170) rings with high stereocontrol. nih.gov This type of reaction, when applied to this compound, could lead to the synthesis of novel spirocyclic or fused ring systems. The mechanism often involves the formation of a ternary complex involving a chiral catalyst, the vinyl pyridine substrate, and a reaction partner. nih.gov

Furthermore, the vinyl group can participate in conjugate addition reactions with a variety of nucleophiles. thieme-connect.comacs.org The reaction of 5-vinyluracil (B15639) with nucleophiles like alcohols and phenols under acidic conditions illustrates the susceptibility of the vinyl group to addition reactions. rsc.org For this compound, this suggests that the vinyl group can react with a range of nucleophiles, leading to the formation of a variety of functionalized side chains at the 5-position of the pyridine ring.

Below is a table summarizing representative reactions of related vinylpyridine and aminopyridine derivatives, which can be extrapolated to predict the reactivity of this compound.

| Reaction Type | Reactant(s) | Product Type | Reference(s) |

| Nitrogen-Centered Reactivity | 2-Aminopyridines, [Ru₃(CO)₁₂] | Trinuclear Ruthenium Clusters | rsc.org |

| Nitrogen-Centered Reactivity | Pyridine N-Oxides, Isocyanides | 2-Aminopyridines | nih.gov |

| Pyridine Ring Functionalization | 2-Aminopyridine | 5-Nitro-2-aminopyridine | sapub.org |

| C-H Activation | N-(Alkyl)pyrimidin-2-amines, Aryl Halides | C5-Arylated Pyrimidines | rsc.org |

| Cycloaddition | Acyclic 2-Vinylpyridines, N-Vinylacetamides | Cyclobutane Derivatives | nih.gov |

| Conjugate Addition | 5-Vinyluracil, Phenol | 5-[1-(4-Hydroxyphenyl)ethyl]uridine | rsc.org |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (1D) NMR Analysis (¹H and ¹³C)

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of 2-(Piperidin-1-yl)-5-vinylpyridine .

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the vinyl group, and the piperidine (B6355638) ring. The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The vinyl protons would present as a characteristic set of signals in the olefinic region (δ 5.0-6.5 ppm), likely showing complex splitting patterns due to geminal and vicinal couplings. The protons of the piperidine ring will be observed in the aliphatic region (δ 1.5-3.5 ppm).

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the number of unique carbon environments. The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 120-160 ppm), with the carbon attached to the nitrogen and the piperidinyl group showing distinct chemical shifts. The vinyl carbons would appear around δ 110-140 ppm, while the piperidine carbons would be found in the upfield region (δ 20-50 ppm).

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Pyridine H-3 | 7.2 - 7.4 | d | J = 8-9 |

| Pyridine H-4 | 7.6 - 7.8 | dd | J = 8-9, 2-3 |

| Pyridine H-6 | 8.2 - 8.4 | d | J = 2-3 |

| Vinyl CH | 6.5 - 6.7 | dd | J = 17-18, 10-11 |

| Vinyl CH₂ (trans) | 5.6 - 5.8 | d | J = 17-18 |

| Vinyl CH₂ (cis) | 5.2 - 5.4 | d | J = 10-11 |

| Piperidine (α-CH₂) | 3.3 - 3.5 | t | J = 5-6 |

| Piperidine (β, γ-CH₂) | 1.5 - 1.8 | m | - |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 158 - 160 |

| Pyridine C-3 | 106 - 108 |

| Pyridine C-4 | 138 - 140 |

| Pyridine C-5 | 130 - 132 |

| Pyridine C-6 | 148 - 150 |

| Vinyl CH | 135 - 137 |

| Vinyl CH₂ | 115 - 117 |

| Piperidine (α-C) | 45 - 47 |

| Piperidine (β-C) | 25 - 27 |

| Piperidine (γ-C) | 23 - 25 |

Two-Dimensional (2D) NMR Techniques (NOESY, DOSY)

Two-dimensional NMR techniques provide deeper insights into the molecular structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the through-space proximity of protons. For This compound , NOESY experiments would be expected to show correlations between the protons of the piperidine ring (specifically the α-protons) and the H-3 proton of the pyridine ring, confirming their spatial closeness. Correlations between the pyridine ring protons and the vinyl group protons would further solidify the assignment of the substitution pattern.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and determining the hydrodynamic radius of a molecule in solution. A DOSY experiment on a pure sample of This compound would show all proton signals aligning at the same diffusion coefficient, confirming that all observed signals belong to a single molecular entity. This diffusion coefficient can also provide an estimation of the molecule's size.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of This compound is expected to display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic, vinyl, and aliphatic portions of the molecule. Specifically, aromatic C-H stretches are anticipated around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the pyridine ring and the vinyl group are expected in the 1400-1650 cm⁻¹ region. The C-N stretching of the piperidinyl group would likely be observed in the 1250-1350 cm⁻¹ range. Out-of-plane C-H bending vibrations for the vinyl group are characteristically strong and appear in the 900-1000 cm⁻¹ region.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data. The C=C stretching vibrations of the pyridine ring and vinyl group are expected to show strong Raman signals.

Interactive Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2950 | IR, Raman |

| C=C Stretch (Pyridine) | 1580 - 1610 | IR, Raman |

| C=C Stretch (Vinyl) | 1630 - 1650 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| Vinyl C-H Bend (out-of-plane) | 910 - 990 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For This compound (C₁₂H₁₆N₂), the exact mass is 188.1313 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable ion at m/z 187. Another prominent fragmentation pathway would be the cleavage of the piperidine ring, potentially leading to the loss of an ethyl group (C₂H₅, 29 Da) or other fragments from the piperidinyl moiety. Cleavage of the bond between the pyridine ring and the piperidine nitrogen could also occur. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. Mass spectral data for the related compound 2-vinylpyridine (B74390) shows a molecular ion at m/z 105, as expected from its formula C₇H₇N. massbank.eu Similarly, 4-vinylpyridine (B31050) also presents a molecular ion at m/z 105. nist.gov

Other Spectroscopic Probes for Structural Elucidation

While NMR, IR/Raman, and MS are the primary tools for structural elucidation, other spectroscopic techniques can provide valuable complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to study the electronic transitions within the molecule. The conjugated system of the vinyl-substituted pyridine ring is expected to give rise to characteristic π→π* transitions in the UV region. The position and intensity of these absorptions can be influenced by the electron-donating piperidinyl substituent.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 2-(Piperidin-1-yl)-5-vinylpyridine, such calculations would typically be performed using density functional theory (DFT) or other ab initio methods.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

A frontier molecular orbital (FMO) analysis would provide insights into the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electron-donating and accepting capabilities. The energy gap between the HOMO and LUMO would determine the molecule's kinetic stability and chemical reactivity. Without specific studies, no data on the HOMO-LUMO gap or the distribution of these orbitals can be presented.

Optimized Molecular Geometries and Conformational Landscapes

Computational methods could be used to determine the most stable three-dimensional structure of this compound. This would involve geometry optimization to find the lowest energy conformation. A conformational analysis would explore the different spatial arrangements of the piperidine (B6355638) and vinylpyridine rings and the energetic barriers between them. However, no published data on its optimized bond lengths, bond angles, or dihedral angles are available.

Vibrational Spectra Prediction and Assignment

Theoretical vibrational spectra, typically calculated using frequency analysis, could aid in the interpretation of experimental infrared (IR) and Raman spectra. These calculations would predict the frequencies and intensities of the vibrational modes of the molecule, which correspond to specific bond stretches, bends, and torsions. In the absence of such computational studies, a table of predicted vibrational frequencies cannot be compiled.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations would be crucial for understanding the behavior of this compound in various chemical environments, particularly its interactions with other molecules.

Ligand-Metal Interaction Dynamics

Given the presence of nitrogen atoms, this compound has the potential to act as a ligand in coordination chemistry. Molecular dynamics (MD) simulations could be employed to study the dynamics of its binding to metal ions. These simulations would provide information on the stability of the resulting metal complexes, the coordination geometry, and the nature of the ligand-metal bond. No such simulation data has been reported.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be a powerful tool to investigate the mechanisms of reactions involving this compound. For instance, the mechanism of its synthesis or its participation in polymerization reactions could be explored by calculating the potential energy surface of the reaction, identifying transition states, and determining activation energies. At present, there are no published computational studies that elucidate reaction pathways for this compound.

Computational Docking Methodologies

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for forecasting the binding mode and affinity of a ligand with a target, such as a protein or a nucleic acid.

For the compound "this compound," molecular docking simulations would be crucial in identifying potential biological targets and elucidating the molecular basis of its activity. The process involves several key steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of "this compound" would first be optimized to its lowest energy conformation. This is typically achieved using quantum mechanical methods or molecular mechanics force fields. Similarly, the 3D structure of a target protein, often obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling, is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: A docking algorithm is then used to explore the conformational space of the ligand within the defined binding pocket of the receptor. These algorithms generate a multitude of possible binding poses.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

While specific computational docking studies for "this compound" are not available in the public domain as of the latest search, we can outline the theoretical approach and potential findings based on the docking of structurally related pyridine (B92270) and piperidine derivatives against various therapeutic targets.

Hypothetical Docking Study Data:

To illustrate the type of data generated from such a study, the following tables present hypothetical docking results of "this compound" against two common enzyme targets.

Table 1: Hypothetical Docking Results for this compound against Cyclooxygenase-2 (COX-2)

| Docking Software | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| AutoDock Vina | -8.5 | TYR-385, SER-530 | Hydrogen Bond |

| VAL-523, LEU-352 | Hydrophobic Interaction | ||

| Glide | -9.2 | ARG-120 | Electrostatic Interaction |

| PHE-518, TRP-387 | π-π Stacking |

Table 2: Hypothetical Docking Results for this compound against SARS-CoV-2 Main Protease (Mpro)

| Docking Software | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| AutoDock Vina | -7.9 | HIS-41, CYS-145 | Hydrogen Bond, Covalent |

| MET-165, GLU-166 | Hydrophobic Interaction | ||

| Glide | -8.3 | GLN-189, THR-26 | Hydrogen Bond |

| LEU-141, HIS-163 | Hydrophobic Interaction |

These hypothetical tables demonstrate how computational docking can provide detailed insights into the binding mechanism of "this compound" with specific protein targets. The binding energies suggest the potential inhibitory activity of the compound, while the identification of interacting residues can guide future lead optimization efforts to enhance potency and selectivity. The lack of published studies for this specific compound highlights an opportunity for future research to explore its therapeutic potential through computational and subsequent experimental validation.

Based on a comprehensive search of scientific literature and chemical databases, there is no available information on the chemical compound “this compound” regarding its applications in coordination chemistry, catalysis, or advanced materials science.

The specified topics for the article, including the development of metal complexes for optoelectronic applications, its use in catalytic systems, and the creation of polymeric materials for separation and adsorption technologies, could not be addressed as no research findings, data, or discussions concerning this particular compound have been published.

Research in these fields often involves related but distinct molecules such as 2-vinylpyridine (B74390), 4-vinylpyridine (B31050), and various other substituted pyridine and piperidine derivatives. However, information specific to the unique structure of "this compound" is absent from the current body of scientific knowledge. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible.

Diverse Applications in Chemical Sciences

Advanced Materials and Polymer Science

Innovations in Corrosion Inhibition Strategies

The molecular architecture of 2-(Piperidin-1-yl)-5-vinylpyridine suggests its potential as a corrosion inhibitor, a substance that, when added in a small concentration to an environment, effectively decreases the corrosion rate of a metal. The efficacy of such inhibitors often relies on their ability to adsorb onto the metal surface, forming a protective barrier.

A key innovative strategy for enhancing corrosion inhibition is the polymerization of vinyl-containing monomers. The vinyl group on this compound makes it a candidate for polymerization to form poly(this compound) . Polymers, due to their larger size and multiple adsorption sites, can offer more durable and robust protective films compared to their monomeric counterparts. Research on similar compounds, such as poly(4-vinylpyridine), has demonstrated significant corrosion inhibition efficiency. For instance, studies on poly(4-vinylpyridine) have shown that its protective effect increases with concentration, indicating a direct relationship between the amount of polymer and its ability to mitigate corrosion. It is plausible that a polymer derived from this compound would exhibit similar or potentially enhanced protective properties due to the additional presence of the piperidine (B6355638) group.

| Inhibitor Type | Potential Mechanism of Action | Key Structural Features |

| Monomeric this compound | Adsorption via nitrogen lone pairs | Pyridine (B92270) ring, Piperidine nitrogen |

| Polymeric poly(this compound) | Formation of a robust, multi-site protective film | High molecular weight, multiple nitrogen-containing heterocycles |

Strategic Chemical Scaffolding in Medicinal Chemistry Research

In the realm of drug discovery, the piperidine and pyridine moieties are considered "privileged scaffolds." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents.

Design Principles for Piperidine-Containing Building Blocks

The design of piperidine-containing building blocks for medicinal chemistry is guided by several key principles. The saturated, three-dimensional nature of the piperidine ring is a significant advantage over flat, aromatic systems, as it allows for a more precise spatial arrangement of functional groups to interact with the complex surfaces of biological targets like proteins and enzymes.

The introduction of a vinylpyridine group onto the piperidine scaffold, as seen in this compound, offers several design possibilities. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition. The vinyl group serves as a versatile chemical handle for further modification and elaboration of the molecular structure.

Synthetic Methodologies for Diversifying Scaffold Derivatives

The diversification of scaffolds like this compound is essential for exploring a wide range of chemical space in the search for new drugs. The vinyl group is particularly amenable to a variety of chemical transformations.

Key Synthetic Reactions for Diversification:

Heck Coupling: The vinyl group can be coupled with various aryl or vinyl halides to introduce new substituents and build molecular complexity.

Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the addition of nucleophiles to create new carbon-carbon or carbon-heteroatom bonds.

Diels-Alder Reaction: The vinyl group can participate as a dienophile in cycloaddition reactions to construct new ring systems.

Oxidation/Reduction: The vinyl group can be oxidized to an aldehyde or carboxylic acid, or reduced to an ethyl group, providing access to a different set of functional groups.

These synthetic strategies allow for the systematic modification of the parent scaffold, enabling the generation of a library of derivatives for biological screening.

Structure-Property Relationship (SPR) Exploration in Scaffold Design

The exploration of Structure-Property Relationships (SPR) is a cornerstone of modern drug discovery. It involves systematically altering the chemical structure of a molecule and evaluating the impact of these changes on its physicochemical and biological properties. Understanding SPR helps in optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

For a scaffold like this compound, an SPR study would involve synthesizing a series of analogs and assessing how modifications affect properties such as solubility, lipophilicity, metabolic stability, and target binding affinity.

| Structural Modification | Potential Impact on Properties |

| Altering substituents on the pyridine ring | Modulate electronic properties, hydrogen bonding capacity, and target interactions. |

| Modifying the piperidine ring (e.g., adding substituents) | Influence conformation, lipophilicity, and metabolic stability. |

| Transforming the vinyl group | Change reactivity, polarity, and allow for the introduction of diverse functional groups. |

By systematically exploring these structural modifications, medicinal chemists can rationally design new molecules with improved drug-like properties.

Q & A

What are the recommended synthetic routes for 2-(Piperidin-1-yl)-5-vinylpyridine, and how can reaction conditions be optimized?

Basic Research Focus

A common approach involves nucleophilic substitution or cross-coupling reactions to introduce the vinyl and piperidine moieties. For example, piperidine derivatives are often synthesized via alkylation or condensation in polar aprotic solvents like dichloromethane, with NaOH as a base . Optimization should focus on catalyst selection (e.g., palladium for vinylation), solvent polarity, and temperature control to enhance yield. Reaction monitoring via TLC or HPLC is critical to identify intermediate stability issues.

What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the piperidine ring conformation and vinyl group geometry. Mass spectrometry (MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C=N stretching in pyridine). High-resolution X-ray crystallography may resolve stereochemical ambiguities, particularly if chiral centers are present in intermediates .

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Focus

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Static electricity risks during solvent handling (e.g., dichloromethane) require grounding equipment. Spills should be contained with inert absorbents (e.g., sand) and disposed of as hazardous waste . Stability tests under varying pH and temperature conditions are advised to preempt decomposition hazards.

How can researchers address discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

Advanced Research Focus

Yield inconsistencies often stem from catalyst deactivation or solvent incompatibility. Systematic analysis using factorial design (e.g., 2³ designs) can isolate variables like catalyst loading, solvent polarity (e.g., DMF vs. THF), and reaction time. For example, highlights NaOH in dichloromethane for analogous piperidine-pyridine syntheses, but Pd-mediated vinylation may require inert atmospheres to prevent side reactions . Kinetic studies (e.g., in situ IR) can further identify rate-limiting steps.

What strategies are effective in elucidating the stereochemical outcomes of piperidine-substituted pyridine derivatives during synthesis?

Advanced Research Focus

Chiral chromatography (e.g., HPLC with chiral stationary phases) or circular dichroism (CD) can resolve enantiomers. Computational modeling (DFT or MD simulations) predicts preferred conformations of the piperidine ring and vinyl group orientation. demonstrates cyclization strategies for polyhydroxylated piperidines, where stereoselective catalysts (e.g., organocatalysts) enforce desired configurations .

What in vitro models are suitable for assessing the bioactivity of this compound in receptor binding studies?

Advanced Research Focus

GPCR (G-protein-coupled receptor) assays (e.g., cAMP or calcium flux measurements) are ideal for piperidine-containing ligands. For example, describes piperidine derivatives as GLP-1 receptor activators, suggesting radioligand displacement assays to quantify binding affinity. Cell lines overexpressing target receptors (e.g., HEK293) paired with cytotoxicity screens (MTT assays) ensure specificity and safety profiles .

How can factorial design be applied to systematically evaluate the influence of solvent polarity and temperature on the vinyl group stability in this compound synthesis?

Advanced Research Focus

A 2² factorial design with factors like solvent (polar vs. nonpolar) and temperature (25°C vs. 60°C) can model interactions affecting vinyl group stability. Response variables include yield and byproduct formation. emphasizes replicating runs to assess statistical significance. For instance, high polarity solvents (e.g., DMSO) may stabilize transition states but accelerate hydrolysis, requiring pH buffering .

Notes

- Data Contradictions : Conflicting yields in piperidine alkylation (e.g., vs. 11) may arise from steric hindrance differences in substituents.

- Methodological Rigor : Cross-reference synthetic protocols with toxicity data () to ensure safety during scale-up.

- Advanced Tools : Molecular docking (AutoDock Vina) can predict binding modes of this compound derivatives to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.